molecular formula C22H23N3OS B12584242 N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide

N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide

Cat. No.: B12584242
M. Wt: 377.5 g/mol
InChI Key: SVCWGWVKOLXTIM-UHFFFAOYSA-N
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Description

N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazoline core with a suitable thiol reagent under basic conditions.

    Allylation: The final step involves the allylation of the intermediate compound using allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium iodide, acetone, amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide is unique due to its specific quinazoline core structure, which imparts distinct biological activities compared to other similar compounds. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C22H23N3OS

Molecular Weight

377.5 g/mol

IUPAC Name

2-[6-ethyl-2-(3-methylphenyl)quinazolin-4-yl]sulfanyl-N-prop-2-enylacetamide

InChI

InChI=1S/C22H23N3OS/c1-4-11-23-20(26)14-27-22-18-13-16(5-2)9-10-19(18)24-21(25-22)17-8-6-7-15(3)12-17/h4,6-10,12-13H,1,5,11,14H2,2-3H3,(H,23,26)

InChI Key

SVCWGWVKOLXTIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NCC=C)C3=CC=CC(=C3)C

Origin of Product

United States

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